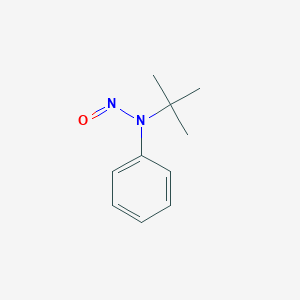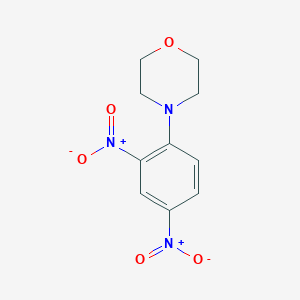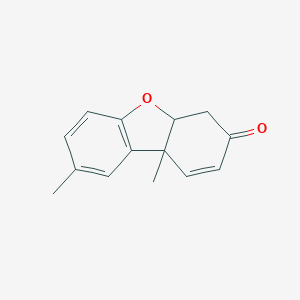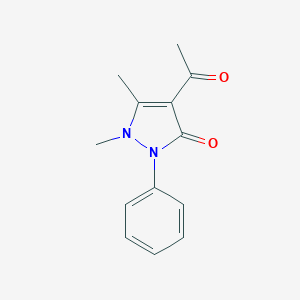
N-(4,5-dihydro-1,3-thiazol-2-yl)-2,4-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,5-dihydro-1,3-thiazol-2-yl)-2,4-dimethoxybenzamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DMTB, and it has been studied for its biochemical and physiological effects, as well as its mechanism of action. In
Aplicaciones Científicas De Investigación
DMTB has been studied for its potential applications in various fields, including cancer research, neuroprotection, and antimicrobial activity. In cancer research, DMTB has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection, DMTB has been shown to protect against oxidative stress and reduce inflammation. In antimicrobial activity, DMTB has been shown to have activity against a range of bacteria and fungi.
Mecanismo De Acción
The mechanism of action of DMTB is not fully understood. However, it is believed that DMTB exerts its effects through the inhibition of various enzymes and proteins, including topoisomerase II and tubulin.
Efectos Bioquímicos Y Fisiológicos
DMTB has been shown to have various biochemical and physiological effects. In cancer cells, DMTB has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of various oncogenes. In neuroprotection, DMTB has been shown to reduce oxidative stress, inflammation, and neuronal damage. In antimicrobial activity, DMTB has been shown to have activity against a range of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DMTB in lab experiments is its potential applications in various fields. DMTB has been shown to have activity against cancer cells, neuroprotection, and antimicrobial activity. Another advantage is that DMTB can be synthesized through a relatively simple process. However, one limitation of using DMTB in lab experiments is that its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for research on DMTB. One direction is to further investigate its mechanism of action. Another direction is to explore its potential applications in other fields, such as cardiovascular disease and inflammation. Additionally, future research could focus on the development of more potent derivatives of DMTB.
Métodos De Síntesis
DMTB can be synthesized through a two-step process. The first step involves the reaction of 2,4-dimethoxybenzoyl chloride with thiosemicarbazide to form 2,4-dimethoxybenzoylthiosemicarbazide. The second step involves the cyclization of 2,4-dimethoxybenzoylthiosemicarbazide with sodium acetate to form DMTB.
Propiedades
Número CAS |
5649-91-2 |
|---|---|
Nombre del producto |
N-(4,5-dihydro-1,3-thiazol-2-yl)-2,4-dimethoxybenzamide |
Fórmula molecular |
C12H14N2O3S |
Peso molecular |
266.32 g/mol |
Nombre IUPAC |
N-(4,5-dihydro-1,3-thiazol-2-yl)-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C12H14N2O3S/c1-16-8-3-4-9(10(7-8)17-2)11(15)14-12-13-5-6-18-12/h3-4,7H,5-6H2,1-2H3,(H,13,14,15) |
Clave InChI |
GDTDXZCMPQVDNX-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=NCCS2)OC |
SMILES canónico |
COC1=CC(=C(C=C1)C(=O)NC2=NCCS2)OC |
Solubilidad |
39.9 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















